N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, linked via an amino group to a para-substituted phenyl ring bearing a benzenesulfonamide group.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-14-16(2)27(25-15)21-13-12-20(23-24-21)22-17-8-10-18(11-9-17)26-30(28,29)19-6-4-3-5-7-19/h3-14,26H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVJCLMRCXXXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetLeishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively.
Mode of Action
It’s suggested that the compound interacts with its targets in a way that disrupts their normal function, leading to their inhibition. The compound’s interaction with its targets could be due to its structural features, which may allow it to bind to specific sites on the target molecules.
Biochemical Pathways
Based on the known targets, it can be inferred that the compound likely affects pathways related to the life cycle and proliferation ofLeishmania aethiopica and Plasmodium berghei .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys.
Result of Action
The compound has been found to exhibit potent antileishmanial and antimalarial activities. Specifically, one of the synthesized derivatives of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.4 g/mol. The compound features a sulfonamide group attached to a pyrazolylpyridazine core, which is known for its potential pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Target Interaction : Compounds with similar structures have been shown to interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of cellular processes.
- Biochemical Pathways : It has been suggested that the compound influences several biochemical pathways, such as those involved in inflammation and cancer progression.
- Cellular Effects : The compound may induce apoptosis in cancer cells or inhibit biofilm formation in bacterial strains, showcasing its potential as both an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cells. For example, certain pyrazole derivatives have reported IC50 values ranging from 3.79 to 42.30 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 |
| Pyrazole Derivative B | SF-268 | 12.50 |
| Pyrazole Derivative C | NCI-H460 | 42.30 |
Antimicrobial Activity
This compound has also shown potential antimicrobial properties:
- Biofilm Inhibition : Compounds similar in structure have been effective against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus, with biofilm inhibition percentages significantly higher than controls .
| Bacterial Strain | Biofilm Inhibition (%) |
|---|---|
| Pseudomonas aeruginosa | 75 |
| Staphylococcus aureus | 65 |
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including those similar to our compound, revealing significant inhibition of cancer cell growth through apoptosis induction .
- Antibiofilm Activity : Another research article documented the effectiveness of a series of pyrazole compounds against biofilms formed by pathogenic bacteria, demonstrating their potential as therapeutic agents in treating infections associated with biofilms .
Scientific Research Applications
Antitumor Activity
Mechanism of Action
Research indicates that compounds containing the pyrazole and pyridazine moieties exhibit promising antitumor activity. The mechanism often involves the inhibition of specific kinases or other enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit the activity of certain protein kinases involved in tumor growth, leading to reduced cell viability in various cancer cell lines .
Case Study: In Vitro Studies
In vitro studies demonstrated that N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Enzyme Inhibition
Targeted Enzymes
This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. The sulfonamide group is known to enhance binding affinity to target enzymes, making it a suitable candidate for drug development aimed at conditions like rheumatoid arthritis and other inflammatory diseases .
Experimental Findings
In a series of experiments, this compound was found to inhibit cyclooxygenase (COX) enzymes effectively. This inhibition led to a decrease in prostaglandin synthesis, which is pivotal in mediating inflammatory responses. The compound's efficacy was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), showing comparable results in terms of enzyme inhibition rates .
Therapeutic Implications
Potential Applications
The versatility of this compound extends beyond oncology and inflammation. Preliminary studies suggest potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazole and pyridazine rings can lead to enhanced potency and selectivity against specific targets.
Comparison with Similar Compounds
Structural Features :
- Core : Pyridine ring substituted with a sulfonamide group at position 3 and a 4-butyl-3,5-dimethylpyrazole at position 4.
- Modifications: A 4-chlorophenyl carbamoyl group replaces the amino-phenyl linkage in the target compound.
Physicochemical Properties :
- Melting Point : 138–142°C (vs. unspecified for the target compound).
- IR Data: Strong SO₂ stretches at 1385 and 1164 cm⁻¹, consistent with sulfonamide functionality.
- Synthesis : Prepared via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate in 76% yield.
Key Differences :
- The pyridine core (vs. pyridazine in the target compound) may alter electronic properties and binding interactions.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
Structural Features :
- Core: Pyrazolo[3,4-d]pyrimidine fused with a chromenone (flavone derivative) and fluorophenyl groups.
- Modifications: A fluorinated chromenone system and N-methylbenzenesulfonamide group distinguish it from the target compound.
Physicochemical Properties :
- Melting Point : 175–178°C (higher than Compound 27, suggesting stronger intermolecular forces).
- Mass: 589.1 g/mol (M⁺+1), significantly larger than the target compound due to the chromenone and fluorophenyl groups.
- Synthesis : Prepared via Suzuki coupling with 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid, yielding 28%.
Key Differences :
- Fluorination likely enhances metabolic stability and bioavailability compared to the non-fluorinated target compound.
Structural and Functional Comparison Table
Preparation Methods
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
Step 1: Preparation of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is synthesized by chlorination of pyridazine using PCl5 in refluxing POCl3 (yield: 85–90%). The product is purified via vacuum distillation.
Step 2: Pyrazole Substitution
3,6-Dichloropyridazine (1.0 equiv) is reacted with 3,5-dimethylpyrazole (1.2 equiv) in DMF at 80°C for 12 hours with K2CO3 (2.0 equiv). The mixture is poured into ice-water, and the precipitate is filtered to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine (yield: 75%).
Step 3: Amination at the 3-Position
The chloropyridazine intermediate is aminated using NH4OH (28% aq.) in a sealed tube at 120°C for 24 hours. After cooling, the product is extracted with ethyl acetate and purified by column chromatography (SiO2, hexane/EtOAc 3:1) to afford 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (yield: 68%).
Synthesis of 4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)benzenesulfonamide
Step 4: Buchwald-Hartwig Coupling
The pyridazin-3-amine (1.0 equiv) is coupled with 4-bromobenzenesulfonamide (1.1 equiv) using Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 (2.0 equiv) in dioxane at 100°C for 18 hours. The reaction mixture is filtered through Celite, concentrated, and purified via recrystallization (EtOH/H2O) to yield the title compound (yield: 72%).
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach involves sequential SNAr and coupling reactions in a single pot. For example, 3,6-dichloropyridazine is first reacted with 3,5-dimethylpyrazole, followed by in situ amination with 4-aminobenzenesulfonamide. This method reduces isolation steps but requires precise temperature control to prevent side reactions (overall yield: 60%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as the amination of chloropyridazine. Using a Biotage Initiator system, reaction times are reduced from 24 hours to 30 minutes at 150°C, improving yield to 80% while minimizing decomposition.
Critical Reaction Parameters
Solvent and Base Selection
-
DMF vs. DMSO : DMF enhances nucleophilicity in SNAr reactions but may lead to over-substitution at elevated temperatures. DMSO offers higher thermal stability but requires longer reaction times.
-
Base Effects : K2CO3 is preferred for SNAr, while Cs2CO3 improves efficiency in Pd-catalyzed couplings due to its stronger basicity and solubility in polar aprotic solvents.
Catalytic Systems for Coupling
-
Pd(PPh3)4 : Effective for Suzuki-Miyaura couplings but sensitive to oxygen.
-
Pd2(dba)3/XantPhos : Superior for Buchwald-Hartwig aminations, providing higher turnover numbers and tolerance to sulfonamide functional groups.
Analytical Characterization
Spectroscopic Data
Purity Optimization
-
HPLC : Reverse-phase C18 column (ACN/H2O + 0.1% TFA) achieves >98% purity after recrystallization.
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for storage at ambient conditions.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Column Chromatography : Replaced with recrystallization or acid-base extraction for industrial-scale production.
-
Catalyst Cost : Pd-based catalysts contribute significantly to cost. Ligand recycling systems (e.g., polymer-supported XantPhos) reduce expenses.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 72 | 98 | 48 | High |
| One-Pot Tandem | 60 | 95 | 36 | Moderate |
| Microwave-Assisted | 80 | 97 | 6 | High |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including coupling of the pyridazine-pyrazole core with benzenesulfonamide via nucleophilic aromatic substitution. Key factors include:
- Temperature control : Elevated temperatures (80–120°C) are critical for efficient coupling but must avoid decomposition of the pyrazole ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography to remove residual solvents .
- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) to link aryl groups, with strict exclusion of moisture .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are essential to track intermediate formation and final product purity .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., pyridazine-pyrazole torsion angles) often arise from:
- Twinned crystals : Use SHELXL (with TWIN/BASF commands) to refine twinned datasets .
- Disorder modeling : Employ PART and SUMP instructions in SHELX to model disordered sulfonamide groups .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and validate hydrogen bonding networks .
- High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution for accurate electron density mapping .
Advanced: What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., kinases or GPCRs), focusing on the sulfonamide’s hydrogen-bonding potential .
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular dynamics (MD) : Simulate solvation effects in explicit water to assess conformational stability of the pyridazine-pyrazole core .
- QSAR models : Train models using bioactivity data from analogs (e.g., IC50 values) to correlate substituent effects (e.g., methyl vs. fluorine groups) with potency .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) to confirm substitution patterns, focusing on pyrazole NH (~12 ppm) and sulfonamide SO2 signals .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and detect trace impurities (< 0.1%) .
- X-ray diffraction : Single-crystal XRD (using SHELX or OLEX2) to resolve ambiguities in regiochemistry or stereochemistry .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for sulfonamide decomposition above 200°C .
Advanced: How can researchers address conflicting bioactivity data across different assay systems?
Methodological Answer:
- Assay standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO < 0.1%) .
- Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity from transport limitations .
- Target engagement : Validate binding via surface plasmon resonance (SPR) or microscale thermophoresis (MST) to confirm direct interactions .
- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyridazine ring) .
Basic: What are the recommended protocols for evaluating solubility and formulation stability?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO, and PEG-400 using nephelometry. The sulfonamide group typically confers poor aqueous solubility (<10 µM), necessitating co-solvents .
- Stability studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the sulfonamide linkage .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Advanced: How can polymorphism impact the pharmacological profile of this compound?
Methodological Answer:
- Screening polymorphs : Use solvent-drop grinding or slurry conversion with 10+ solvents to identify stable forms .
- Bioavailability studies : Compare dissolution rates of Form I (high-energy) vs. Form II (low-energy) using USP apparatus II (paddle method) .
- Stability-linked dissolution : Monitor phase transitions under physiological conditions (e.g., gastric pH) via in situ Raman spectroscopy .
Advanced: What strategies are effective for elucidating synergistic effects with co-administered drugs?
Methodological Answer:
- Combination index (CI) : Calculate using Chou-Talalay method in cell-based assays (e.g., CI < 1 indicates synergy with kinase inhibitors) .
- Transcriptomics : RNA-seq to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .
- Pharmacokinetic (PK) modeling : Develop compartmental models to predict optimal dosing intervals for sustained synergy .
Basic: What are the critical steps for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize parameters (e.g., reactant stoichiometry, mixing speed) .
- In-line PAT : Integrate Raman spectroscopy for real-time monitoring of intermediate conversion rates .
Advanced: How can degradation pathways be mapped to guide structural modifications?
Methodological Answer:
- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions, followed by LC-MS/MS to identify degradants .
- Mechanistic studies : Use 18O-labeling or deuterium exchange to trace hydrolysis pathways of the sulfonamide group .
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridazine ring to reduce oxidation susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
